molecular formula C12H8FN5 B8177003 4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine

Cat. No.: B8177003
M. Wt: 241.22 g/mol
InChI Key: CLODUYRNZMIONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with an amino group at position 4 and a 2-fluoro-4-pyridyl moiety at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with enzymes such as kinases and dihydrofolate reductase (DHFR) .

Properties

IUPAC Name

6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN5/c13-10-5-7(3-4-15-10)8-1-2-9-11(18-8)12(14)17-6-16-9/h1-6H,(H2,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLODUYRNZMIONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CN=C2N)C3=CC(=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine involves several steps. One common method includes the following steps :

    Starting Material: The synthesis begins with the preparation of 2-substituted 5-aminopyridine-4-carboxylic acids.

    Cyclization: These acids are then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or formamidine acetate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Formamide/Formamidine Acetate: Used for cyclization reactions.

    Fluorinating Agents: Used for introducing the fluoropyridinyl group.

Major Products

The major product formed from these reactions is this compound itself, with potential side products depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position 4/6) Biological Target Potency (IC₅₀) Selectivity Ratio* References
4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine 4-NH₂, 6-(2-fluoro-4-pyridyl) Kinases/DHFR (hypothesized) N/A† N/A†
2,4-Diamino-6-[(3',4'-dimethoxyphenyl)thio]pyrido[3,2-d]pyrimidine 4-NH₂, 6-(dimethoxyphenylthio) tgDHFR‡ 10⁻⁸ M 3.97
Seletalisib (PI3Kδ inhibitor) 4-NH₂, 6-(trifluoroethylamino) PI3Kδ <10 nM High
4-Chloro-6-fluoropyrido[3,2-d]pyrimidine 4-Cl, 6-F Kinases (e.g., EGFR) 10⁻⁷ M Moderate

*Selectivity ratio: Activity against target vs. off-target enzymes. ‡Toxoplasma gondii DHFR.

Key Observations:

Amino vs. Chlorine substituents () are associated with reduced solubility but increased electrophilicity, favoring covalent interactions in kinase inhibition .

Fluorine and Pyridyl vs. Arylthio Groups at Position 6 :

  • The 2-fluoro-4-pyridyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance selectivity for kinases over DHFR compared to dimethoxyphenylthio substituents () .
  • Arylthio groups (e.g., in compound 4 from ) improve tgDHFR inhibition (IC₅₀ ~10⁻⁸ M) but show lower selectivity for human DHFR, limiting therapeutic utility .

Comparison with Clinical Candidates: Seletalisib (), a PI3Kδ inhibitor, shares the pyrido[3,2-d]pyrimidine core but uses a trifluoroethylamino group at position 5. This modification confers >100-fold selectivity for PI3Kδ over other isoforms, highlighting the impact of substituents on target specificity .

Therapeutic Potential and Challenges

  • Kinase Inhibition: Fluorine and pyridyl groups in the target compound may mimic ATP’s adenine ring, positioning it as a kinase inhibitor (e.g., ALK or EGFR). However, notes that thieno/pyrrolo-pyrimidines (e.g., compound IIB-2) achieve superior ALK inhibition (IC₅₀ = 5 nM) due to fused heterocyclic systems enhancing binding .
  • DHFR Inhibition: 2,4-Diamino-6-substituted analogs () show nanomolar potency against tgDHFR but require optimization to reduce off-target effects in humans .

Biological Activity

Potential Biological Activity

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine belongs to the class of pyrido[3,2-d]pyrimidines, which are known to exhibit various biological activities. While specific data on this compound is not available, we can infer potential activities based on structurally similar compounds.

Kinase Inhibition

Pyrido[3,2-d]pyrimidines have shown promise as kinase inhibitors. The compound may potentially inhibit various kinases, including:

  • Cyclin-dependent kinases (CDKs)
  • Tyrosine kinases
  • MAP kinases

These kinases play crucial roles in cell signaling and regulation, making them important targets for therapeutic interventions .

Dihydrofolate Reductase (DHFR) Inhibition

The pyridopyrimidine core structure is known to inhibit DHFR, an essential enzyme in folate metabolism. This compound might exhibit DHFR inhibition, potentially affecting:

  • DNA synthesis
  • RNA synthesis
  • Cell proliferation

This activity could be particularly relevant in the context of cancer treatment and certain autoimmune disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural features:

  • Pyrido[3,2-d]pyrimidine core : Provides a scaffold for kinase binding and potential DHFR inhibition.
  • 4-Amino group : May contribute to hydrogen bonding interactions with target proteins.
  • 2-Fluoro-4-pyridyl substituent : The fluorine atom could enhance metabolic stability and binding affinity.

Hypothetical Data Table

AssayIC50 (nM)Notes
CDK2 inhibition25Comparable to similar pyrido[3,2-d]pyrimidines
DHFR inhibition50Moderate activity
Tyrosine kinase inhibition100Potential for further optimization

Potential Applications

Based on the hypothetical biological activity profile, this compound could have potential applications in:

  • Cancer therapy : As a kinase inhibitor, it might show antiproliferative effects on cancer cells.
  • Autoimmune disorders : DHFR inhibition could be beneficial in conditions like rheumatoid arthritis.
  • Antimicrobial activity : Some pyrido[3,2-d]pyrimidines have shown antibacterial properties, suggesting a potential role in fighting infections .

Future Research Directions

To fully elucidate the biological activity of this compound, the following studies would be crucial:

  • In vitro kinase panel screening
  • DHFR inhibition assays
  • Cell-based proliferation assays
  • In vivo pharmacokinetic and toxicity studies
  • Structure-based design for optimizing activity and selectivity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine with high yield?

  • Methodological Answer : Optimize reaction conditions by selecting appropriate solvents (e.g., NMP for amination reactions) and temperatures (e.g., 120°C for nucleophilic substitution). Metal-free approaches using β-CF3 aryl ketones as precursors can enhance yield and reduce side reactions. Purification via column chromatography (e.g., CH2Cl2/MeOH gradients) ensures product purity. Reaction monitoring with TLC or HPLC is critical to assess completion .

Q. How can spectroscopic methods (NMR, HRMS) be applied to characterize this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the fluorine-substituted pyridyl and pyrido[3,2-d]pyrimidine core. For example, downfield shifts (~8.5–9.0 ppm) in aromatic protons indicate electron-withdrawing fluorine effects. HRMS validates molecular weight (e.g., m/z 297.092 for C12H8FN6). Compare spectral data with structurally analogous compounds, such as 4-fluoro-2-ethyl-6-phenylpyrimidine derivatives, to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid inhalation or skin contact. Store waste separately and collaborate with certified waste management services for fluorinated organic compounds. Follow hazard codes (e.g., H303+H313+H333) and safety statements (P264+P280) for proper disposal and emergency response .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for pyrido[3,2-d]pyrimidine derivatives?

  • Methodological Answer : Analyze variables such as substituent effects (e.g., electron-withdrawing groups on pyridyl rings reduce reactivity) and solvent polarity. For example, yields for 2-ethyl-4-fluoropyrimidines vary from 31% to >80% depending on the aryl amine nucleophile’s steric bulk. Systematic DOE (Design of Experiments) can isolate critical factors like temperature and catalyst loading .

Q. What strategies improve the solubility of this compound for in vitro biological assays?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or amino substituents) via post-synthetic modifications. Co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations enhance aqueous solubility without destabilizing the pyrimidine core. Pre-formulation studies using DSC (Differential Scanning Calorimetry) assess polymorphic stability .

Q. How does the 2-fluoro-4-pyridyl substituent influence binding to kinase targets?

  • Methodological Answer : The fluorine atom enhances electronegativity, improving hydrogen bonding with kinase ATP pockets (e.g., VEGFR2 or EGFR). Molecular docking studies on analogs, such as 6-(3-chlorophenyl)-2-ethylpyrimidines, show that fluorination increases binding affinity by 1.5–2.0 kcal/mol. SAR (Structure-Activity Relationship) models correlate logP values with cellular permeability .

Q. What computational methods predict off-target interactions for this compound?

  • Methodological Answer : Use molecular dynamics simulations to assess interactions with non-target proteins (e.g., cytochrome P450 enzymes). Pharmacophore models based on pyrido[3,2-d]pyrimidine scaffolds identify potential off-targets. Validate predictions with in vitro panels (e.g., Eurofins’ kinase profiling) to prioritize lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.